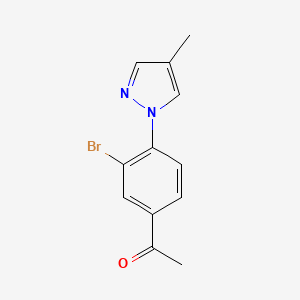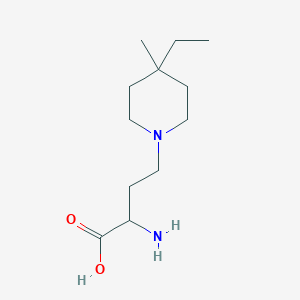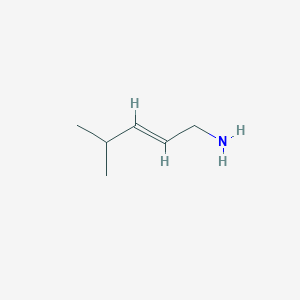
rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans is a cyclopropane derivative with two carboxylic acid groups and a methoxycarbonyl group
Métodos De Preparación
The synthesis of rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans typically involves the cyclopropanation of suitable precursors under specific reaction conditions. One common method involves the use of diazo compounds and transition metal catalysts to form the cyclopropane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at low temperatures to ensure high yields and selectivity.
Análisis De Reacciones Químicas
rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans can be compared with other cyclopropane derivatives, such as:
rac-(1R,2R)-2-(methoxycarbonyl)-3-methylcyclopropane-1-carboxylicacid: This compound lacks the methylene group, which can affect its reactivity and applications.
rac-(1R,2R)-2-(methoxycarbonyl)-3-ethylidenecyclopropane-1-carboxylicacid: The presence of an ethylidene group instead of a methylene group can lead to different chemical and biological properties.
The unique structural features of this compound, such as the presence of both methoxycarbonyl and carboxylic acid groups, make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H8O4 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
(1R,2R)-2-methoxycarbonyl-3-methylidenecyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c1-3-4(6(8)9)5(3)7(10)11-2/h4-5H,1H2,2H3,(H,8,9)/t4-,5-/m0/s1 |
Clave InChI |
PQMHRWNQDAOZRQ-WHFBIAKZSA-N |
SMILES isomérico |
COC(=O)[C@@H]1[C@H](C1=C)C(=O)O |
SMILES canónico |
COC(=O)C1C(C1=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


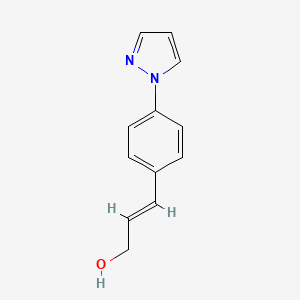
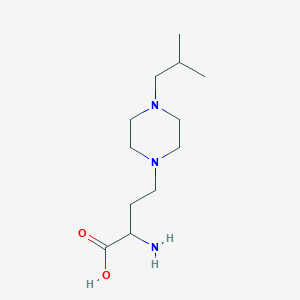
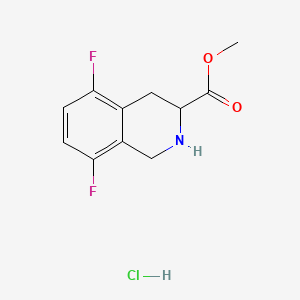
![Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B13549995.png)
![6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid](/img/structure/B13550009.png)
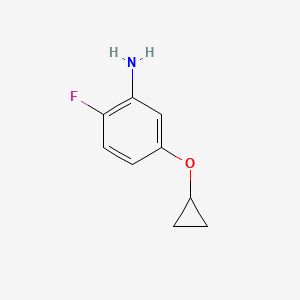
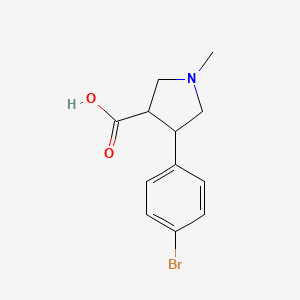
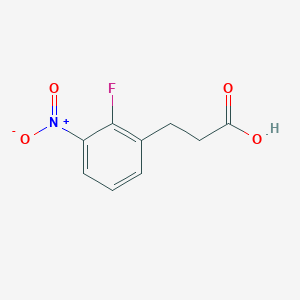
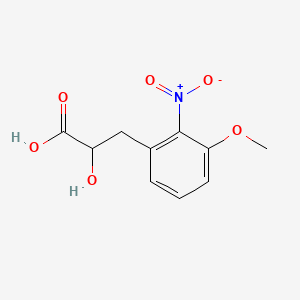
![Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13550025.png)

